molecular formula C14H16N2O2S B2512102 2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid CAS No. 851721-97-6

2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid

Cat. No. B2512102
CAS RN: 851721-97-6
M. Wt: 276.35
InChI Key: BDXOPQHGGOHVHP-UHFFFAOYSA-N
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Description

The compound 2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid is a derivative of imidazole, which is a heterocyclic compound known for its significance in pharmaceutical chemistry. Imidazole derivatives are often synthesized for their potential biological activities, including antiprotozoal properties as seen in some benzimidazole derivatives . The presence of a sulfanyl acetic acid moiety suggests potential for bioactivity modification and solubility enhancement.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach is the one-pot synthesis, which is an efficient method that can yield products like tetrasubstituted imidazoles using β-cyclodextrin-propyl sulfonic acid as a catalyst . Although the specific synthesis of 2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The compound likely possesses a planar imidazole ring, which is essential for interaction with biological targets. The sulfanyl group attached to the acetic acid could influence the electronic distribution and overall stability of the molecule. Computational analysis, such as DFT/B3LYP calculations, can be used to study the tautomerism and stability of similar compounds .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including reactions with isothiocyanates and alkyl 2-bromoacetates to form sulfanyl acetic acid esters . The reactivity of the sulfanyl group in the compound could be exploited for further chemical modifications, potentially leading to a diverse range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a sulfanyl group and a propyl group could affect the lipophilicity and solubility of the compound. Spectroscopic methods, including IR and NMR spectroscopy, are commonly used to characterize these compounds and confirm their structure . Computational analyses can provide additional insights into their properties, such as non-linear optical (NLO) behavior, which was observed in a related sulfanyl benzimidazole derivative .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research has demonstrated the importance of compounds with imidazole rings, similar to the one present in the query compound, in antioxidant capacity assays. The ABTS/PP decolorization assay, a prominent method for evaluating antioxidant capacity, has been extensively studied. Some antioxidants can form coupling adducts with radical cations like ABTS•+, indicating a specific reaction pathway for certain antioxidants, which might be relevant to compounds structurally similar to the query compound (Ilyasov et al., 2020).

Enzymatic Activity Inhibition

Compounds featuring the imidazole ring have been explored for their potential to act as inhibitors for various enzymes, including Cytochrome P450 isoforms. This enzyme family plays a crucial role in the metabolism of drugs, and inhibitors can be crucial for understanding drug-drug interactions and metabolic pathways. Selective inhibitors can decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Synthetic Applications and Structural Insights

The synthesis and structural analysis of related compounds, particularly those with an imidazole ring, offer insights into potential applications in drug development and chemical synthesis. For instance, novel synthetic routes to thiazolidinones highlight the versatility and reactivity of imine and thioglycolic acid interactions, which could be analogous to pathways for modifying or synthesizing derivatives of the compound (Issac & Tierney, 1996).

Heterocyclic Compound Synthesis

The role of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones as a scaffold in the synthesis of heterocycles, including imidazole derivatives, underscores the importance of such compounds in medicinal chemistry. These scaffolds can lead to the development of various classes of heterocyclic compounds with significant biological activities (Gomaa & Ali, 2020).

Neuropharmacology and Neuroprotective Agents

The neuropharmacology of compounds related to the query, especially those acting on AMPA receptors, like YM872, provides a basis for exploring neuroprotective agents. Such studies indicate the potential of structurally similar compounds for treating neurological conditions (Takahashi et al., 2006).

properties

IUPAC Name

2-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10(2)11-3-5-12(6-4-11)16-8-7-15-14(16)19-9-13(17)18/h3-8,10H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXOPQHGGOHVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid

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